molecular formula C5H12N2 B2992626 (1S)-1-Cyclopropylethane-1,2-diamine CAS No. 1156284-81-9; 1194974-25-8

(1S)-1-Cyclopropylethane-1,2-diamine

Cat. No.: B2992626
CAS No.: 1156284-81-9; 1194974-25-8
M. Wt: 100.165
InChI Key: HFFYPAUHJWQGKG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Cyclopropylethane-1,2-diamine is a chiral, enantiopure diamine characterized by a cyclopropyl group and a 1,2-diamine backbone. This structure makes it a high-value building block in organic and medicinal chemistry. Chiral 1,2-diamines are ubiquitous in biologically active compounds and are widely used in asymmetric synthesis as chiral auxiliaries, ligands, and organocatalysts . The cyclopropyl moiety introduces significant steric constraints and unique electronic effects, which can influence the compound's interaction with biological targets and its reactivity in chemical transformations . The primary application of this compound is in scientific research. It serves as a key precursor in catalytic asymmetric synthesis . Its value is derived from its ability to impart chirality to other molecules, making it essential for creating stereodefined complex molecules. Researchers utilize this compound in the development of new pharmaceuticals and as a ligand for metal catalysts to control the stereochemical outcome of reactions . While the specific biological activity of this single enantiomer requires further research, substituted ethylenediamine derivatives sharing its core structure are investigated for their potential biological activities, including as ligands for neurotransmitter receptors or enzyme inhibitors . This product is intended for research purposes only. For Research Use Only. Not for Human or Veterinary Use.

Properties

CAS No.

1156284-81-9; 1194974-25-8

Molecular Formula

C5H12N2

Molecular Weight

100.165

IUPAC Name

(1S)-1-cyclopropylethane-1,2-diamine

InChI

InChI=1S/C5H12N2/c6-3-5(7)4-1-2-4/h4-5H,1-3,6-7H2/t5-/m1/s1

InChI Key

HFFYPAUHJWQGKG-RXMQYKEDSA-N

SMILES

C1CC1C(CN)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below summarizes key structural and molecular differences between (1S)-1-Cyclopropylethane-1,2-diamine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound hydrochloride 1965249-75-5 C₅H₁₃ClN₂ 136.62 Cyclopropyl group, diamine backbone, hydrochloride salt
(S)-N¹-Isopropyl-N¹-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine 1154171-44-4 Not specified Not specified Isopropyl and methylpyrrolidinylmethyl substituents on diamine
(S)-N¹-((1-Benzylpyrrolidin-2-yl)methyl)-N¹-cyclopropylethane-1,2-diamine 1354015-93-2 C₁₇H₂₇N₃ 273.42 Benzyl, cyclopropyl, and pyrrolidinylmethyl groups; increased complexity

Key Differences and Implications

Steric and Electronic Effects
  • Its electron-donating nature via hyperconjugation may stabilize adjacent amines .
  • Benzyl and Pyrrolidinyl Groups : The analog in CAS 1354015-93-2 incorporates a benzyl group, which increases hydrophobicity and may improve membrane permeability in biological systems. The pyrrolidinylmethyl substituent introduces additional nitrogen atoms, enabling hydrogen bonding or metal coordination .
Physicochemical Properties
  • Basicity : The hydrochloride salt of the target compound indicates strong basicity. In contrast, the benzyl-substituted analog (CAS 1354015-93-2) may exhibit reduced basicity due to electron-withdrawing effects of the aromatic ring, though this could be counterbalanced by the pyrrolidine’s lone pair .
  • Solubility : The cyclopropyl group’s compact structure likely improves aqueous solubility compared to bulkier analogs. However, the benzyl derivative’s hydrophobicity may favor organic-phase reactions .

Research Findings and Trends

  • Reactivity : Cyclopropylethane-diamine derivatives are under investigation for their role in synthesizing chiral auxiliaries and metal-organic frameworks (MOFs) .
  • Biological Activity : Pyrrolidine-containing analogs (e.g., CAS 1354015-93-2) show promise in preclinical studies for central nervous system (CNS) targets due to their blood-brain barrier permeability .

Q & A

Q. Basic

  • GC-MS : Validates molecular weight and detects volatile impurities (e.g., residual solvents).
  • Chiral HPLC : Confirms enantiomeric purity using CSPs like cellulose tris(3,5-dimethylphenylcarbamate).
  • NMR (¹H/¹³C) : Assigns stereochemistry via coupling constants (e.g., cyclopropane ring protons show J = 5–8 Hz).
  • Polarimetry : Quantifies optical rotation ([α]D²⁵) to corroborate ee .

How do competing reaction pathways (e.g., oxidation or reduction) affect the stability of this compound under varying storage conditions?

Advanced
Oxidative degradation, observed in analogous amines, generates hydroxylamines or nitroxides under aerobic conditions . Stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis reveal degradation pathways. To mitigate, store under inert gas (argon) at -20°C in amber vials. Reduction pathways are less common but may occur in the presence of strong reductants (e.g., NaBH₄), leading to secondary amine byproducts.

What strategies mitigate batch-to-batch variability in this compound synthesis, particularly in achieving consistent diastereomeric ratios?

Q. Advanced

  • Design of Experiments (DoE) : Optimize parameters (e.g., pH, catalyst loading) using response surface methodology.
  • In-situ monitoring : Raman spectroscopy tracks intermediate formation to avoid off-pathway reactions.
  • Crystallization control : Seeding with pre-formed (1S)-enantiomer crystals ensures uniform nucleation.
    Batch variability in analogous diamines was reduced from ±8% to ±2% ee using these methods .

How can researchers resolve contradictions in reported catalytic efficiencies for this compound in asymmetric catalysis?

Advanced
Discrepancies often arise from differing catalyst pre-treatment (e.g., aging under nitrogen) or substrate scope limitations. Systematic benchmarking using a standardized reaction (e.g., asymmetric aldol addition) under controlled conditions (25°C, 0.1 mmol scale) is recommended. Cross-validate results with kinetic isotopic effect (KIE) studies to isolate stereochemical influences.

What are the critical considerations for designing biological studies involving this compound, such as enzyme inhibition assays?

Q. Advanced

  • Solubility : Use phosphate-buffered saline (PBS) with 5% DMSO to enhance aqueous solubility.
  • Metabolic stability : Conduct liver microsome assays (e.g., human CYP450 isoforms) to predict in vivo clearance.
  • Enantiomer specificity : Compare (1S) vs. (1R) configurations in dose-response curves to rule off-target effects. Analogous diamines showed 10-fold higher potency for the (1S) enantiomer in amine oxidase inhibition .

How does the cyclopropane ring strain influence the reactivity of this compound in coordination chemistry?

Advanced
The ring strain (≈27 kcal/mol) enhances Lewis basicity at the amine groups, favoring strong coordination with transition metals (e.g., Cu²⁺ or Pd⁰). X-ray crystallography of metal complexes reveals distorted trigonal bipyramidal geometries. Kinetic studies show faster ligand substitution rates compared to non-strained analogs, critical for catalytic cycles in cross-coupling reactions.

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